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molecular formula C10H15N3OS B8757769 N-(2-methoxyethyl)-2-phenylhydrazinecarbothioamide CAS No. 97900-82-8

N-(2-methoxyethyl)-2-phenylhydrazinecarbothioamide

Cat. No. B8757769
M. Wt: 225.31 g/mol
InChI Key: WDCHNCIMCWOTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04675276

Procedure details

In benzene was dissolved 11.7 g of 2-methoxyethyl isothiocyanate with stirring and after adding thereto 11.9 g of phenylhydrazine at room temperature, the mixture was heat-refluxed. After performing the reaction for 6 hours, the reaction mixture was cooled and crystals thus formed were collected by filtration. The yield for the product was 66.7%. The product, 4-(2-methoxyethyl)-1-phenylthiosemicarbazide thus obtained could be used for the subsequent reaction without being purified.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]=[C:6]=[S:7].[C:8]1([NH:14][NH2:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:6](=[S:7])[NH:15][NH:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
COCCN=C=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after adding
CUSTOM
Type
CUSTOM
Details
the reaction for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
crystals thus formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
The yield for the product

Outcomes

Product
Name
Type
product
Smiles
COCCNC(NNC1=CC=CC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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